Estrone Sulfamate
描述
属性
分子式 |
C18H23NO4S |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfamate |
InChI |
InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22) |
InChI 键 |
RVKFQAJIXCZXQY-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N |
产品来源 |
United States |
准备方法
Reaction Steps and Optimization
Step 1: Sulfonation of Estrone
Estrone is dissolved in an organic alkali solvent, typically pyridine or triethylamine, at 20–25°C. A sulfonating reagent—such as sulfur trioxide-pyridine complex or sulfamic acid—is added gradually to avoid exothermic side reactions. The mixture is heated to 40–50°C for 4–6 hours, during which the 3-hydroxyl group of estrone undergoes sulfonation to form estrone sulfate.
Step 2: Crude Product Isolation
Post-reaction, the mixture is concentrated under reduced pressure to remove volatile solvents. The residual crude estrone sulfate is then subjected to pulping with a polar aprotic solvent (e.g., acetone or ethyl acetate) at room temperature. Filtration and washing with cold solvent yield estrone sulfate with minimal impurities.
Step 3: Piperazine Salification
Anhydrous piperazine is dissolved in an organic solvent (e.g., dichloromethane or tetrahydrofuran), and estrone sulfate is separately dissolved in the same solvent. The estrone sulfate solution is added dropwise to the piperazine solution under vigorous stirring, inducing the formation of a white precipitate. The reaction proceeds at room temperature for 2–3 hours, ensuring complete salt formation.
Step 4: Purification
The precipitate is filtered, washed with cold solvent to remove unreacted piperazine, and dried under vacuum. The final product, estrone sulfate piperazine, is obtained in yields exceeding 85% with a purity ≥99.9%.
Critical Parameters
-
Solvent Selection : Polar aprotic solvents enhance solubility of estrone sulfate and prevent byproduct formation.
-
Temperature Control : Maintaining 20–25°C during sulfonation avoids decomposition of the sulfonating agent.
-
Molar Ratio : A 1:1.2 molar ratio of estrone sulfate to piperazine ensures complete salification.
Direct Sulfamoylation of Estrone
An alternative route involves direct sulfamoylation of estrone using sulfamoyl chloride, as described in preclinical studies. This method bypasses the intermediate sulfate formation, directly introducing the sulfamate group.
Reaction Protocol
Reagents and Conditions
-
Estrone is suspended in anhydrous dichloromethane under nitrogen atmosphere.
-
Sulfamoyl chloride (1.5 equivalents) is added dropwise at 0°C, followed by slow addition of triethylamine (2.0 equivalents) to neutralize HCl byproduct.
-
The reaction is warmed to room temperature and stirred for 12–16 hours.
Workup and Isolation
The mixture is washed with dilute hydrochloric acid to remove excess triethylamine, followed by brine to eliminate residual sulfamoyl chloride. The organic layer is dried over sodium sulfate and concentrated. Recrystallization from ethanol-water yields this compound as a crystalline solid with 70–75% purity, requiring further chromatographic purification (e.g., silica gel column with ethyl acetate/hexane) to achieve >98% purity.
Challenges and Mitigations
-
Byproduct Formation : Over-sulfamoylation at the 17-keto group is minimized by using controlled stoichiometry and low temperatures.
-
Moisture Sensitivity : Anhydrous conditions are critical to prevent hydrolysis of sulfamoyl chloride.
Comparative Analysis of Preparation Methods
The sulfonation-piperazine method is favored for industrial production due to its higher yield and scalability, whereas direct sulfamoylation is reserved for small-scale research applications requiring rapid synthesis.
Analytical Validation of this compound
Post-synthesis characterization employs advanced techniques to ensure structural integrity and purity:
-
LC-MS/MS : Agilent 6410 LC/MS systems with Gemini C18 columns (50 mm × 2 mm, 3 µm) resolve this compound from contaminants. Electrospray ionization in negative mode detects the [M-H]⁻ ion at m/z 349.2, with fragmentation patterns confirming the sulfamate group.
-
HPLC : Reverse-phase chromatography using acetonitrile/ammonium acetate buffers (pH 9.2) achieves baseline separation, with retention times of 8.5–9.5 minutes .
化学反应分析
Mechanism of STS Inhibition
EMATE acts as an irreversible inhibitor via covalent modification of STS. Critical mechanistic insights:
-
Sulfamate group requirement : Free N–H in the sulfamate (–O–SO<sub>2</sub>–NH<sub>2</sub>) is essential for activity. N-methylation or cyclic sulfamate derivatives abolish inhibition .
-
Proposed pathways :
Crystallographic studies confirm STS active-site residues (e.g., FGS75) coordinate with the sulfamate group, stabilizing enzyme-inhibitor interactions .
Metabolic Stability and Selectivity
EMATE exhibits unique pharmacokinetic properties:
-
Erythrocyte sequestration : Binds carbonic anhydrase II in red blood cells, avoiding hepatic first-pass metabolism .
-
Lack of estrogenicity : Unlike estrone sulfate, EMATE is not hydrolyzed to estrone due to STS inhibition, preventing estrogen receptor activation .
In vitro studies show minimal off-target effects :
-
No inhibition of aromatase or 17β-hydroxysteroid dehydrogenase (17β-HSD1) at ≤10 μM .
-
Selective STS inhibition (IC<sub>50</sub> = 65 pM in MCF-7 cells) .
Analogues and Derivatives
Recent efforts to optimize EMATE include:
-
Oxime derivatives : Estrone oxime sulfamate (OMATE) retains STS inhibition (IC<sub>50</sub> ≈ 0.1 nM) but induces mitotic arrest in breast cancer cells via β-tubulin disruption .
-
17α-Substituted variants : Estradiol sulfamate (E2MATE) is metabolized to EMATE, showing prolonged STS inhibition in vivo .
Clinical Implications
While EMATE itself caused estrogenic effects in rodents , its derivatives are under investigation for:
-
Hormone-dependent cancers : Blocking intratumoral estrone-to-estradiol conversion .
-
Endometriosis : Reducing local estrogen biosynthesis via STS inhibition .
Experimental data highlight EMATE’s potential as a scaffold for next-generation STS inhibitors with enhanced selectivity and metabolic stability.
科学研究应用
Breast Cancer Treatment
Estrone sulfamate has been investigated for its efficacy in treating breast cancer, particularly in cases where tumors are hormone-dependent. Studies indicate that it may enhance the effectiveness of existing hormonal therapies by providing a dual-targeting approach alongside aromatase inhibitors .
Cervical Carcinoma
Recent research highlighted the effectiveness of 13α-estrone sulfamate against HPV16-positive human invasive cervical carcinoma cell lines (SiHa). The compound exhibited significant antineoplastic potency, suggesting its potential as a therapeutic agent in treating cervical cancer .
Hormone Replacement Therapy (HRT)
This compound is being explored as a prodrug for hormone replacement therapy. Its ability to convert into active estrogens upon metabolic activation allows it to alleviate menopausal symptoms effectively. Clinical evaluations have shown that this compound can provide systemic estrogenic activity significantly higher than its parent compounds .
Clinical Trials on this compound
Several clinical trials have investigated the safety and efficacy of this compound as a treatment option for various cancers and in HRT contexts. For instance, one study demonstrated that this compound could effectively inhibit STS activity in breast cancer patients, leading to reduced tumor growth rates .
Comparative Studies with Other Estrogens
Comparative studies have shown that this compound exhibits systemic estrogen activity 10-90 times greater than that of its parent estrogen compounds. This enhanced potency positions it as a compelling candidate for further development in both oncological and hormonal therapies .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
作用机制
The mechanism of action of Estrone Sulfamate involves the inhibition of steroid sulfatase. This enzyme is responsible for the hydrolysis of sulfate esters of steroids, which is a key step in the metabolism of estrogens. By inhibiting this enzyme, the compound reduces the levels of active estrogens, thereby exerting its effects. The molecular targets include the active site of steroid sulfatase, where the sulfamate group forms a covalent bond with the enzyme, leading to its inactivation.
相似化合物的比较
Key Research Findings
Mechanistic Superiority of 13AES3 :
- 13AES3’s 4-chlorophenyl group enhances hydrophobic interactions with β-tubulin residues (e.g., Phe272), stabilizing its binding conformation and increasing microtubule polymerization rate .
- Molecular dynamics (MD) simulations show 13AES3 has the lowest binding free energy (-12.5 kcal/mol) compared to analogues 13AES1 (-5.2 kcal/mol) and 13AES2 (-6.5 kcal/mol) .
Reduced Estrogenicity in Modified Derivatives :
- 13α-isomerization in 13AES3 and oxime substitution in OMATE mitigate estrogen receptor activation, addressing a critical limitation of EMATE .
常见问题
Basic Research Questions
Q. What experimental methodologies are recommended for quantifying estrone sulfamate in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, involving standardized protocols for peak resolution and calibration. For example, the separation of this compound from endogenous steroids requires a C18 column, mobile phase optimization (e.g., acetonitrile-phosphate buffer), and validation against interference from structurally similar compounds like estrone sulfate . A formula for calculating percent release in dissolution studies is:
This ensures reproducibility in pharmacokinetic studies .
Q. How does this compound’s prodrug design influence its tissue selectivity and metabolic stability?
- Methodological Answer : The sulfamate moiety enhances metabolic stability by resisting first-pass hepatic hydrolysis, enabling prolonged systemic exposure. Tissue selectivity arises from targeted cleavage by steroid sulfatase (STS) in estrogen-dependent tissues (e.g., endometrium). Researchers should validate STS activity in target tissues using in vitro models (e.g., human endometrial cell lines) and compare hydrolysis rates to plasma stability assays .
Q. What pharmacokinetic parameters are critical for assessing this compound’s bioavailability?
- Methodological Answer : Key parameters include the drug accumulation ratio (Rac), calculated as:
where is the steady-state concentration. Studies must account for nonlinear kinetics due to enzyme saturation, requiring repeated dosing in animal models (e.g., ovariectomized rats) to establish Rac .
Advanced Research Questions
Q. How can contradictory data on this compound’s carbonic anhydrase II (CA-II) inhibition be resolved?
- Methodological Answer : Discrepancies in IC50 values may arise from assay conditions (e.g., pH, temperature) or competing substrates. Researchers should:
- Replicate assays using purified CA-II under standardized conditions (e.g., 25°C, pH 7.4).
- Compare inhibition kinetics with control compounds (e.g., acetazolamide).
- Apply multivariate regression to identify confounding variables (e.g., ionic strength) .
Q. What statistical approaches are suitable for analyzing this compound’s multilevel pharmacokinetic data with small sample sizes?
- Methodological Answer : Multilevel Bayesian modeling is recommended for handling small datasets (n < 30) and nested variance structures. For example, log-transformed estrone levels can be modeled using Markov Chain Monte Carlo (MCMC) methods to estimate posterior distributions for parameters like clearance and volume of distribution. Open-source tools like Stan or R packages (e.g.,
brms) facilitate implementation .
Q. How should clinical trial designs be optimized to evaluate this compound’s efficacy in hormone-dependent cancers?
- Methodological Answer : Phase II trials should adopt adaptive designs with biomarkers (e.g., STS activity, estrogen receptor alpha [ERα] expression) as enrichment criteria. Key considerations include:
- Stratifying patients by ERα status to assess differential responses.
- Using pharmacokinetic-pharmacodynamic (PK-PD) models to link exposure to tumor regression.
- Incorporating placebo-controlled crossover arms to mitigate inter-individual variability .
Data Presentation and Reporting Guidelines
Q. What are the best practices for presenting this compound’s in vitro and in vivo data in manuscripts?
- Methodological Answer :
- Tables : Include mean ± SD for triplicate experiments, p-values from ANOVA/T-tests, and effect sizes. Label footnotes with assay conditions (e.g., incubation time, enzyme concentration) .
- Figures : Use scatterplots with error bars for dose-response curves and heatmaps for tissue distribution data. Ensure axis labels specify units (e.g., nM for IC50) .
- Limitations : Disclose batch-to-batch variability in synthetic this compound purity and its impact on bioactivity .
Handling Contradictory Evidence
Q. How can researchers reconcile this compound’s reported dual role as an STS inhibitor and estrogen receptor modulator?
- Methodological Answer : Conduct ligand-binding assays (e.g., surface plasmon resonance) to measure binding affinities for STS vs. ERα/ERβ. Pair these with functional assays (e.g., luciferase reporter gene assays) to quantify receptor activation. Conflicting results may indicate context-dependent mechanisms, necessitating pathway analysis (e.g., STRINGdb) to identify crosstalk between STS and ER signaling .
Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility in this compound’s preclinical studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
